molecular formula C18H20BrNO3 B13505465 Tert-butyl (4-(benzyloxy)-3-bromophenyl)carbamate

Tert-butyl (4-(benzyloxy)-3-bromophenyl)carbamate

Cat. No.: B13505465
M. Wt: 378.3 g/mol
InChI Key: JYIVIUUPIYQMGP-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(benzyloxy)-3-bromophenyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a bromophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(benzyloxy)-3-bromophenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(benzyloxy)-3-bromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(benzyloxy)-3-bromophenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful in the development of enzyme inhibitors .

Comparison with Similar Compounds

  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl N-(4-bromophenyl)carbamate
  • tert-Butyl N-(3-bromophenyl)carbamate

Comparison:

Properties

Molecular Formula

C18H20BrNO3

Molecular Weight

378.3 g/mol

IUPAC Name

tert-butyl N-(3-bromo-4-phenylmethoxyphenyl)carbamate

InChI

InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-14-9-10-16(15(19)11-14)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21)

InChI Key

JYIVIUUPIYQMGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

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